2-Hydroxyoctadeca-9,12,15-trienoic acid, also known as 2-hydroxylinolenic acid, is a polyunsaturated fatty acid belonging to the class of organic compounds known as linoleic acids and their derivatives. This compound is characterized by its three double bonds at the 9, 12, and 15 positions of the carbon chain, making it a member of the omega-3 fatty acid family. Its chemical formula is with a molecular weight of approximately 294.43 g/mol. The compound is primarily found in various plant oils and has garnered interest due to its potential health benefits and applications in nutrition and medicine .
2-Hydroxyoctadeca-9,12,15-trienoic acid can be sourced from several plants, particularly those that are rich in omega-3 fatty acids. It has been detected in species such as Salvia nilotica, where it constitutes a significant portion of the fatty acids present . The compound is often studied for its role in human nutrition and its potential therapeutic effects.
The synthesis of 2-hydroxyoctadeca-9,12,15-trienoic acid can occur through various biochemical pathways in plants or can be synthesized chemically in laboratory settings.
The chemical synthesis often requires careful control over reaction conditions to prevent unwanted side reactions. Techniques like chromatography may be used for purification after synthesis to isolate the target compound from by-products.
The molecular structure of 2-hydroxyoctadeca-9,12,15-trienoic acid features a long carbon chain with three cis double bonds located at positions 9, 12, and 15. The hydroxyl group is situated at position 2 on the carbon chain.
The structural data indicates that the compound has a significant degree of unsaturation which contributes to its reactivity and biological activity.
2-Hydroxyoctadeca-9,12,15-trienoic acid can participate in various chemical reactions typical for fatty acids:
These reactions are often utilized in the synthesis of derivatives or in modifying the properties of oils for various applications.
The mechanism by which 2-hydroxyoctadeca-9,12,15-trienoic acid exerts its biological effects involves several pathways:
Research indicates that this compound can influence lipid metabolism and has potential roles in cardiovascular health due to its anti-inflammatory properties .
Relevant data from studies indicate that this compound's stability varies based on environmental conditions such as temperature and light exposure .
2-Hydroxyoctadeca-9,12,15-trienoic acid has several applications:
Research continues to explore its full range of biological activities and potential therapeutic applications .
2-Hydroxyoctadeca-9,12,15-trienoic acid (2-OH-18:3) is an oxygenated derivative of α-linolenic acid (18:3, ω-3), characterized by a hydroxyl group at the C-2 position and unsaturation at C9 (Z), C12 (Z), and C15 (Z). Its biosynthesis diverges from typical polyunsaturated fatty acid (PUFA) metabolism due to the proximal hydroxylation site near the carboxyl group, contrasting with ω-terminal or mid-chain modifications [3] [8]. The C-2 hydroxylation requires enzymatic machinery capable of overcoming steric constraints and redox potential barriers.
Table 1: Key Enzymes in Proximal Hydroxylation of PUFAs
Enzyme Class | Example | Function in 2-OH-18:3 Biosynthesis | Catalytic Challenge |
---|---|---|---|
Acyl-CoA Synthetase | FadD (Microbial) | Activates 18:3 to 18:3-CoA | Substrate specificity for ω-3 PUFAs |
Cytochrome P450 | P450BM3 mutants | C-2 hydroxylation of 18:3-CoA | Overcoming carboxylate proximity barrier |
Fatty Acid Hydratase | Unknown | Theoretical enolization at C-2 | Not yet characterized in plants |
Cytochrome P450 Systems: P450BM3 (CYP102A1) from Bacillus megaterium is a self-sufficient monooxygenase with fused reductase and heme domains. Wild-type P450BM3 primarily hydroxylates C12–C18 fatty acids at sub-terminal (ω-1 to ω-3) positions. However, mutagenesis of residues R47, Y51, and F87 alters substrate access, enabling medial hydroxylation. For C-2 hydroxylation, F87A mutants widen the substrate channel, permitting bent conformations of 18:3-CoA that position C-2 near the heme iron [9]. Electron transfer from NADPH via FAD/FMN cofactors generates a reactive iron-oxo species (FeIV=O) that abstracts hydrogen from C-2, followed by OH• rebound to form 2-OH-18:3 [9] [1].
Lipoxygenase (LOX) Pathways: While classical LOXs (e.g., 9-LOX, 13-LOX) oxygenate PUFAs at C9 or C13 to form hydroperoxides, their role in C-2 hydroxylation is indirect. In rice (Oryza sativa), 13-LOX converts 18:3 to 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOTE), a precursor of antifungal dienes. Chemical synthesis studies confirm that C-2 hydroxylation requires stereoselective reduction distinct from LOX action [8]. Nevertheless, 13-LOX knockouts in plants show reduced 2-OH-18:3 accumulation, suggesting LOX-derived signals may upregulate C-2 hydroxylases [8].
Stereochemical Control: Synthetic (S)-2-OH-18:3 exhibits stronger antifungal activity in rice blast assays than the (R)-isomer, implying enzymatic hydroxylation is stereoselective. This mirrors the enantioselectivity of P450BM3 mutants, which produce >90% (S)-hydroxy fatty acids from medium-chain substrates [8] [9].
Table 2: Enzymatic Systems for Position-Specific Hydroxylation
Enzyme | Source | Positional Specificity | Role in 2-OH-18:3 |
---|---|---|---|
P450BM3 (wild-type) | B. megaterium | ω-1, ω-2, ω-3 | Low activity at C-2 |
P450BM3 F87A mutant | Engineered | Medial (C-2, C-3) | Primary in vitro catalyst |
13-LOX | Oryza sativa | C-13 | Indirect (precursor signaling) |
Unknown C-2 hydroxylase | Putative plant enzyme | C-2 | In vivo biosynthesis in plant defense |
Microbial Engineering: Escherichia coli has been engineered for 2-OH-18:3 production via:
Plant Metabolic Engineering: Although direct studies are limited, rice genes encoding 18:3-hydroxylating enzymes have been heterologously expressed:
Challenges and Innovations:
Table 3: Metabolic Engineering Strategies for 2-OH-18:3 Production
Host System | Engineering Target | Intervention | Titer Enhancement |
---|---|---|---|
E. coli BL21(DE3) | Precursor supply | CcFatB1 + fadR overexpression | 3.2-fold vs. wild-type |
E. coli ΔfadD | β-oxidation block | Deletion of acyl-CoA synthase | 1.8-fold vs. parent |
Y. lipolytica-E. coli co-culture | Cross-species substrate channeling | tPaGGPPS (GGPP synthase) + P450BM3-F87A | 2656 mg/L (total HFAs) |
Nicotiana benthamiana | Chloroplast targeting | Plastid transit peptide-P450BM3 fusion | 0.3% total leaf lipids |
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